2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Brand Name: Vulcanchem
CAS No.: 1151564-17-8
VCID: VC2839895
InChI: InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7,15H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)O)Cl
Molecular Formula: C12H16BClO3
Molecular Weight: 254.52 g/mol

2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

CAS No.: 1151564-17-8

Cat. No.: VC2839895

Molecular Formula: C12H16BClO3

Molecular Weight: 254.52 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol - 1151564-17-8

Specification

CAS No. 1151564-17-8
Molecular Formula C12H16BClO3
Molecular Weight 254.52 g/mol
IUPAC Name 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Standard InChI InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7,15H,1-4H3
Standard InChI Key DUONOXUXQGHBPZ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)O)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)O)Cl

Introduction

Chemical Structure and Properties

2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is characterized by its unique structural arrangement of functional groups on a phenol backbone. The compound features a chloro group at position 2, a pinacol boronic ester group at position 3, and a hydroxyl group at position 1, creating a multifunctional building block for organic synthesis.

Physical and Chemical Identifiers

The compound possesses specific chemical identifiers that distinguish it from related structures. These properties are essential for researchers to properly identify and work with this compound in laboratory settings.

Table 1: Chemical Identifiers of 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

PropertyValue
CAS Number1151564-17-8
Molecular FormulaC₁₂H₁₆BClO₃
Molecular Weight254.52 g/mol
IUPAC Name2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Standard InChIInChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7,15H,1-4H3
Standard InChIKeyDUONOXUXQGHBPZ-UHFFFAOYSA-N
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)O)Cl

The structural composition includes a benzene ring with three substituents - a hydroxyl group (-OH), a chlorine atom, and a pinacol boronic ester group . This arrangement creates a molecule with versatile chemical reactivity and specific electronic properties.

Physical Properties

The physical properties of 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol influence its behavior in various chemical environments and determine appropriate handling procedures. While comprehensive physical data is limited in the available research, the compound typically appears as a crystalline solid at room temperature.

The presence of the hydroxyl group enables hydrogen bonding, which affects solubility and reactivity. The compound generally exhibits good solubility in organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate, but limited solubility in water due to its predominantly hydrophobic character.

Synthesis Methodologies

The synthesis of 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves specific chemical procedures that require precise control of reaction conditions to achieve high yields and purity.

Primary Synthetic Route

The primary synthetic pathway for 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves the reaction of 3-chlorophenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of appropriate catalysts. This process typically employs transition metal catalysts that facilitate the formation of the carbon-boron bond.

The borylation reaction generally requires careful temperature control and inert atmosphere conditions to prevent side reactions and oxidation of reactive intermediates. The regioselectivity of the borylation can be influenced by the electronic effects of the existing chloro and hydroxyl groups on the aromatic ring.

Alternative Synthetic Approaches

Alternative approaches for obtaining this compound may include:

  • Halogen-metal exchange followed by reaction with boron electrophiles

  • Direct C-H borylation using iridium or other catalysts

  • Cross-coupling of dihalogenated phenols with boronic esters

Each approach offers advantages depending on available starting materials, desired purity levels, and scale of synthesis. The optimal synthetic route may vary based on laboratory constraints and specific application requirements.

Applications in Organic Synthesis

2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol serves as a crucial building block in organic synthesis, with particular importance in constructing complex molecular architectures.

Cross-Coupling Reactions

The primary utility of 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol lies in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. The boronic ester functionality allows for selective carbon-carbon bond formation under palladium catalysis, enabling the attachment of the phenol moiety to various coupling partners.

This reactivity pattern is valuable for constructing complex structures with precise control over substitution patterns. The presence of the chloro group provides an additional reactive site for further functionalization, allowing for sequential cross-coupling reactions when appropriate catalytic conditions are employed.

Pharmaceutical Synthesis

In pharmaceutical development, 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol serves as an important intermediate in the synthesis of bioactive compounds. The phenol moiety can participate in a range of transformations including etherification, esterification, and other derivatization reactions that are common in medicinal chemistry.

The orthogonal reactivity of the boronic ester and chloro substituents allows for selective modification, making this compound valuable for constructing diverse pharmaceutical scaffolds with specific spatial arrangements of functional groups.

Materials Science Applications

Beyond pharmaceutical applications, 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol finds utility in materials science. The compound can be incorporated into advanced materials, including:

  • Functionalized polymers with specific electronic properties

  • Liquid crystalline materials

  • Conjugated systems for optoelectronic applications

  • Chemosensors that utilize the hydroxyl group for analyte recognition

These applications leverage the unique structural features of the compound to create materials with targeted properties.

Research Findings

Scientific investigation into 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has yielded important insights regarding its reactivity patterns and synthetic utility.

Reactivity Studies

Research on the reactivity of 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has focused primarily on exploring its behavior in various cross-coupling scenarios. Studies have demonstrated that the compound exhibits:

  • High selectivity in Suzuki coupling reactions with aryl halides

  • Compatible reactivity with a range of palladium catalysts and reaction conditions

  • Orthogonal reactivity allowing for sequential functionalization

  • Tolerance to various functional groups in coupling partners

These characteristics make it particularly valuable for constructing complex molecular architectures requiring precise control of substitution patterns.

Structure-Activity Relationships

Examination of structure-activity relationships involving 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has provided insights into how its structural features influence reactivity. The hydroxyl group can serve as a directing group in certain transformations, while also providing a handle for further functionalization.

The relative positioning of the chloro and boronic ester groups creates a unique electronic environment that can be leveraged in stereoselective transformations and regioselective reactions. This arrangement distinguishes it from related compounds such as 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, which exhibits different reactivity patterns due to the altered substitution pattern .

Safety AspectRecommendation
Personal Protective EquipmentChemical-resistant gloves, safety goggles, lab coat
VentilationUse in well-ventilated area or fume hood
StorageStore in tightly closed container away from incompatible materials
Fire PrecautionsKeep away from heat, sparks, and open flames
Spill ResponseContain spills and collect with inert absorbent material
Waste DisposalDispose according to local regulations for chemical waste

Toxicological Considerations

While specific toxicological data for 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is limited, inferences can be made based on structurally similar compounds. Generally, boronic acid derivatives and chlorinated phenols may cause:

  • Skin and eye irritation upon direct contact

  • Respiratory irritation if dust or vapors are inhaled

  • Potential systemic toxicity with significant exposure

These considerations underscore the importance of appropriate handling procedures and personal protective equipment when working with this compound.

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